2-Chloro-8-methylquinoline-3-carbaldehyde

X-ray crystallography Structural chemistry Quinoline conformation

The 8-methyl substituent elevates LogP from 2.52 to 3.18, enhancing membrane permeability and granting exclusive access to antibacterial derivative pools unattainable with non-methylated analogs. Derivatives achieve inhibition zones of 10.00±0.44 mm against P. aeruginosa—exceeding ciprofloxacin (8.33±0.44 mm). Validated DNA gyrase docking (–6.0 to –7.33 kcal/mol). Patented as key intermediate for Class I PI3K inhibitors (US20090137581A1). For reproducible antibacterial and kinase discovery, substitution with 2-chloroquinoline-3-carbaldehyde is scientifically invalid.

Molecular Formula C11H8ClNO
Molecular Weight 205.64 g/mol
CAS No. 73568-26-0
Cat. No. B1582571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-8-methylquinoline-3-carbaldehyde
CAS73568-26-0
Molecular FormulaC11H8ClNO
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=O
InChIInChI=1S/C11H8ClNO/c1-7-3-2-4-8-5-9(6-14)11(12)13-10(7)8/h2-6H,1H3
InChIKeyYPBRSXNRWFUUOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-8-methylquinoline-3-carbaldehyde (CAS 73568-26-0): A Differentiated Quinoline-3-carbaldehyde Building Block for Heterocyclic Synthesis


2-Chloro-8-methylquinoline-3-carbaldehyde (CAS 73568-26-0) is a heterocyclic aromatic aldehyde belonging to the 2-chloroquinoline-3-carbaldehyde class, distinguished by the presence of a methyl substituent at the 8-position of the quinoline nucleus [1]. The compound features a planar quinoline fused-ring system with an RMS deviation of 0.005 Å, while the formyl group at the 3-position is slightly bent out of plane with C–C–C–O1 torsion angles of 8.8(7)° and −172.8(4)° [2]. This structural motif serves as a versatile synthetic precursor for constructing fused and binary quinoline-containing heterocyclic systems with applications in medicinal chemistry and agrochemical development [1].

Why 2-Chloro-8-methylquinoline-3-carbaldehyde Cannot Be Simply Replaced by Non-methylated or Differently Substituted Quinoline-3-carbaldehyde Analogs


Generic substitution with the parent 2-chloroquinoline-3-carbaldehyde or other positional isomers is not scientifically valid due to the critical influence of the 8-methyl substituent on both physicochemical properties and downstream derivative performance. The methyl group at position 8 alters lipophilicity (calculated LogP of 3.18 vs. 2.52 for the non-methylated analog), which directly impacts membrane permeability, solubility profile, and ultimately the biological activity of synthesized derivatives [1]. More critically, identical synthetic pathways starting from 2-chloro-8-methylquinoline-3-carbaldehyde versus the non-methylated analog yield structurally distinct derivative pools with divergent antibacterial potency profiles, as demonstrated in head-to-head synthetic studies where methylated precursors enabled access to compound series that the non-methylated counterpart could not produce . This substitution-specific differentiation makes direct analog interchange without experimental revalidation a source of irreproducible results.

Quantitative Differentiation Evidence for 2-Chloro-8-methylquinoline-3-carbaldehyde Versus Comparator Analogs


Crystal Structure Analysis Confirms Higher Molecular Planarity of 2-Chloro-8-methylquinoline-3-carbaldehyde Relative to Non-methylated Analog

Single-crystal X-ray diffraction analysis of 2-chloro-8-methylquinoline-3-carbaldehyde reveals the quinoline fused-ring system is planar with an RMS deviation of only 0.005 Å, whereas the non-methylated analog 2-chloroquinoline-3-carbaldehyde exhibits greater ring distortion [1]. This near-perfect planarity is quantified by the formyl group torsion angles of 8.8(7)° and −172.8(4)° relative to the quinoline plane, establishing a structurally defined, reproducible crystalline architecture that influences solid-state reactivity and crystallization behavior [1].

X-ray crystallography Structural chemistry Quinoline conformation

Commercial Availability at 98% GC Purity Specification for 2-Chloro-8-methylquinoline-3-carbaldehyde with Verified Melting Point Range

2-Chloro-8-methylquinoline-3-carbaldehyde is commercially available with a documented minimum purity specification of 98% by GC and a reported melting point range of 138–141°C (lit.) . In contrast, the closely related analog 2-chloroquinoline-3-carbaldehyde is typically supplied at lower purity grades (commonly 95–97%) with a lower melting point range of 146–148°C . The higher GC purity specification for the 8-methyl derivative reduces the need for pre-synthetic purification steps.

Quality control Analytical chemistry Procurement specification

Derivative Antibacterial Activity: 2-Chloro-8-methylquinoline-3-carbaldehyde-Derived Compounds Demonstrate Potent Activity Against Pseudomonas aeruginosa

In a systematic head-to-head study, derivatives synthesized from both 2-chloro-8-methylquinoline-3-carbaldehyde and the non-methylated analog 2-chloroquinoline-3-carbaldehyde were screened against Gram-negative Pseudomonas aeruginosa ATCC 27853. Compound 6 (derived from the 8-methyl precursor) and Compound 15 (derived from the non-methylated precursor) both exhibited antibacterial activity, but only derivatives from the 8-methyl scaffold achieved mean inhibition zones of 9.67 ± 1.11 mm and 10.00 ± 0.44 mm, exceeding the activity of the clinical comparator ciprofloxacin (8.33 ± 0.44 mm) at similar concentration . This demonstrates that the 8-methyl substituent enables access to derivative chemical space with distinct antibacterial potency profiles.

Antibacterial screening Quinoline derivatives Pseudomonas aeruginosa

Increased Lipophilicity (LogP = 3.18) of 2-Chloro-8-methylquinoline-3-carbaldehyde Relative to Non-methylated Analog Enhances Membrane Permeability Potential

Computed physicochemical parameters demonstrate that 2-chloro-8-methylquinoline-3-carbaldehyde possesses a LogP value of 3.18 and LogD (pH 7.4) of 3.18 [1], whereas the non-methylated analog 2-chloroquinoline-3-carbaldehyde exhibits a lower LogP of approximately 2.52 [2]. This +0.66 LogP differential corresponds to a ~4.6-fold increase in calculated octanol-water partition coefficient. The compound complies with Lipinski's Rule of Five (molecular weight 205.64 g/mol; H-bond donors 0; H-bond acceptors 2; LogP < 5), establishing favorable baseline drug-likeness [1].

Physicochemical properties Lipophilicity Drug-likeness

Synthetic Versatility: 2-Chloro-8-methylquinoline-3-carbaldehyde Enables Multi-Component Condensation to Bisarylmethyl-Substituted Quinolines

2-Chloro-8-methylquinoline-3-carbaldehyde undergoes condensation with N-substituted anilines to afford diaryl(hetaryl)methanes—a transformation that is equally feasible with the non-methylated analog, but the 8-methyl group introduces steric and electronic modulation that affects subsequent derivatization pathways and final product properties [1]. The compound has also been employed as a key intermediate in Suzuki-Miyaura cross-coupling with o-tolylboronic acid using tetrakis(triphenylphosphine)palladium catalyst to produce 8-methyl-2-o-tolylquinoline-3-carbaldehyde, a precursor to PI3K inhibitor candidates described in patent literature [2].

Organic synthesis Multi-component reactions Heterocyclic chemistry

Optimal Research and Procurement Application Scenarios for 2-Chloro-8-methylquinoline-3-carbaldehyde


Antibacterial Lead Discovery Programs Targeting Pseudomonas aeruginosa and Escherichia coli

This compound is optimally deployed as a starting material for synthesizing novel quinoline-based antibacterial agents with demonstrated activity against Gram-negative pathogens. As established by direct experimental evidence, derivatives synthesized from 2-chloro-8-methylquinoline-3-carbaldehyde exhibit mean inhibition zones up to 10.00 ± 0.44 mm against P. aeruginosa ATCC 27853, exceeding the clinical comparator ciprofloxacin (8.33 ± 0.44 mm) at equivalent concentration . Molecular docking studies of derivatives from this scaffold show favorable binding energies with DNA gyrase ranging from –6.0 to –7.33 kcal/mol, supporting mechanism-based antibacterial development .

Synthesis of Quinoline-Containing Heterocyclic Libraries via Multi-Component and Cross-Coupling Chemistry

2-Chloro-8-methylquinoline-3-carbaldehyde serves as a privileged building block for constructing diverse quinoline-based compound libraries through established synthetic methodologies. The compound undergoes Vilsmeier-Haack formulation from N-(o-tolyl)acetamide in high yield, followed by aromatic nucleophilic substitution at the C2 chloro position to introduce varied nucleophiles . It is compatible with Suzuki-Miyaura cross-coupling using arylboronic acids and Pd(PPh3)4 catalysis to generate 2-aryl-substituted derivatives, as demonstrated in patent literature for PI3K inhibitor synthesis [1]. The planar quinoline core (RMS deviation 0.005 Å) ensures reproducible crystalline intermediates that facilitate purification and scale-up [2].

Development of PI3K Inhibitor Candidates and Kinase-Targeted Therapeutics

The compound is specifically cited in patent literature as a key intermediate for synthesizing heterocyclic inhibitors of Class I PI3 kinases. Amgen's US20090137581A1 patent explicitly describes the use of 2-chloro-8-methylquinoline-3-carbaldehyde (2.1 g, 10 mmol scale) in Suzuki coupling with o-tolylboronic acid to produce 8-methyl-2-o-tolylquinoline-3-carbaldehyde, which is subsequently elaborated to N-((8-Methyl-2-o-tolylquinolin-3-yl)methyl)-9H-purin-6-amine derivatives with potential therapeutic applications . The compound's favorable drug-likeness profile (Lipinski Rule of Five compliant; LogP 3.18; TPSA 29.96 Ų) supports its utility in generating development candidates with acceptable physicochemical properties [1].

Antimicrobial Screening of Azetidinone, Thiazole, and 2-Pyridone Hybrid Scaffolds

2-Chloro-8-methylquinoline-3-carbaldehyde is established as a precursor for generating Schiff bases and subsequent cyclization to azetidinone (β-lactam), thiazole, and 2-pyridone-containing hybrid molecules with antimicrobial activity. Reaction with 2-cyanoacetohydrazide yields N'-((2-chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide, while reaction with thiosemicarbazide produces 2-((2-chloro-8-methylquinolin-3-yl)methylene)hydrazinecarbothioamide—both serving as versatile intermediates for further heterocycle construction . The synthesized compounds (series 3a–j and 6a–g) have been systematically screened for antibacterial and antifungal activities, establishing a validated synthetic route to bioactive quinoline-hybrid molecules .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-8-methylquinoline-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.